4-(4-Ethoxyphenyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are cyclic amines characterized by a pyrrolidine ring and a carbonyl group. This specific compound features an ethoxyphenyl substituent at the 4-position of the pyrrolidine ring. Pyrrolidinones are of significant interest due to their diverse biological activities and potential therapeutic applications.
The compound can be synthesized through various chemical reactions, primarily involving the cyclization of suitable precursors. Research has indicated that pyrrolidinones can be derived from donor-acceptor cyclopropanes and other acyclic precursors, often utilizing metal catalysts or acid-catalyzed methods for their formation .
4-(4-Ethoxyphenyl)pyrrolidin-2-one is classified as a pyrrolidinone due to the presence of both a pyrrolidine ring and a carbonyl group. It can also be categorized under heterocyclic compounds, which are organic compounds containing at least one atom other than carbon in the ring structure.
The synthesis of 4-(4-Ethoxyphenyl)pyrrolidin-2-one typically involves several key steps:
The molecular structure of 4-(4-Ethoxyphenyl)pyrrolidin-2-one can be represented as follows:
The compound's molecular formula is , with a molecular weight of approximately 219.28 g/mol. Its melting point and spectral data (NMR, IR) are essential for confirming its identity during synthesis.
4-(4-Ethoxyphenyl)pyrrolidin-2-one can participate in various chemical reactions due to its functional groups:
Research has shown that modifications at either the pyrrolidine nitrogen or the carbonyl carbon can significantly affect reactivity and biological activity. For instance, altering substituents on the ethoxy group can lead to derivatives with enhanced pharmacological properties .
The mechanism of action for compounds like 4-(4-Ethoxyphenyl)pyrrolidin-2-one typically involves interactions with biological targets such as enzymes or receptors:
Studies have indicated that derivatives of pyrrolidinones exhibit various biological activities, including nootropic and anxiolytic effects, suggesting that 4-(4-Ethoxyphenyl)pyrrolidin-2-one may have similar therapeutic potentials .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to characterize these properties accurately.
4-(4-Ethoxyphenyl)pyrrolidin-2-one has potential applications in:
The pyrrolidin-2-one scaffold—a five-membered lactam featuring a secondary amide bond—serves as a fundamental structural motif in medicinal chemistry and drug design. Its saturated heterocyclic ring exhibits distinct three-dimensional characteristics due to sp³-hybridized carbon atoms and inherent non-planarity, enabling extensive exploration of pharmacophore space through pseudorotation. This conformational flexibility enhances binding precision to biological targets compared to flat aromatic systems [6]. The polar amide group confers hydrogen-bonding capacity (both donation and acceptance), significantly improving water solubility and influencing pharmacokinetic properties. For 4-(4-ethoxyphenyl)pyrrolidin-2-one, the carbonyl group acts as a hydrogen-bond acceptor, while the N-H functions as a donor, facilitating interactions with enzymes or receptors [1] [7].
Table 1: Key Physicochemical Properties of Pyrrolidin-2-one vs. Related Scaffolds
Property | Pyrrolidin-2-one | Pyrrole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.411 | 2.930 | 0.073 |
LogP | 0.459 | 0.750 | 3.000 |
Polar Surface Area (Ų) | 16.464 | 13.964 | 0 |
Hydrogen Bond Donors | 1.0 | 1.0 | 0 |
Calculated LogS | 0.854 | -0.175 | -2.642 |
Data derived from computational analysis [6]
Chirality further augments the scaffold’s utility. Substitution at the C4 position of pyrrolidin-2-one creates a stereogenic center, allowing enantioselective synthesis. For example, (S)-4-(4-methoxyphenyl)pyrrolidin-2-one demonstrates how stereochemistry influences bioactivity—a principle extrapolated to its ethoxy analogue [3]. This stereochemical control is exploited in designing ligands for enantioselective proteins, optimizing target affinity and selectivity [6]. Functionally, derivatives exhibit diverse pharmacological profiles, including nootropic, antiarrhythmic, and kinase-inhibitory activities, attributable to the scaffold’s adaptable hydrogen-bonding and hydrophobic interactions [2] [4] [8].
Aryl substituents critically determine the pharmacological behavior of pyrrolidin-2-one derivatives. The 4-ethoxyphenyl moiety—a para-substituted phenyl ring with an ethoxy (−OCH₂CH₃) group—imparts distinct electronic, steric, and lipophilic properties. Compared to unsubstituted phenyl, this group enhances electron density via resonance (+R effect), facilitating π-stacking interactions with aromatic residues in biological targets. Furthermore, the ethoxy group’s two-carbon chain increases lipophilicity (LogP) relative to smaller alkoxy groups (e.g., methoxy), promoting membrane permeability and CNS bioavailability [3] [8].
Table 2: Influence of Aryl Substituents on Bioactivity in Pyrrolidin-2-one Derivatives
Aryl Substituent | Biological Activity | Potency Notes |
---|---|---|
4-Ethoxyphenyl | Nootropic / Anxiolytic [2] | Improved metabolic stability vs. methoxy |
4-Methoxyphenyl | Kinase inhibition [4] | Moderate α1-adrenergic affinity |
2-Ethoxyphenyl | α1-Adrenergic antagonism [8] | Highest α1 affinity (pKi = 7.28) |
3,4-Dimethoxyphenyl | Antiarrhythmic [8] | Enhanced hypotensive effects |
2-Trifluoromethylphenyl | FMS kinase inhibition [4] | Superior selectivity for CSF1R |
The para positioning of the ethoxy group minimizes steric hindrance while maximizing electronic effects. In 4-(4-ethoxyphenyl)pyrrolidin-2-one, the aryl ring’s orientation relative to the lactam plane influences receptor binding. X-ray analyses of analogues like 3,3-diphenylpyrrolidin-2-one reveal twisted conformations where the aryl ring dihedral angles range from 60–80°, exposing both hydrophobic surfaces and polar sites for target engagement [8]. This geometry optimizes interactions in hydrophobic pockets of enzymes (e.g., acetylcholinesterase) or receptors (e.g., α1-adrenoceptors), explaining the anxiolytic and antihypertensive activities observed in such derivatives [2] [8]. Replacing ethoxy with bulkier (e.g., propoxy) or polar groups (e.g., hydroxy) diminishes activity, underscoring the moiety’s balanced lipophilicity and steric demand [8].
Pyrrolidin-2-one chemistry originated with natural product isolation—notably the neurotransmitter rac-niracetam and the alkaloid nicotine—which demonstrated early bioactivity. However, systematic exploration began in the 1960s with the synthesis of rac-ethers (e.g., aniracetam) [6]. The 1970s–1990s saw strategic advances:
The 2000s marked a shift toward targeted bioactivity. 4-Arylpyrrolidin-2-ones emerged as kinase inhibitors (e.g., FMS/CSF1R antagonists for cancer) and α1-adrenergic blockers (e.g., 1-[3-(4-(2-ethoxyphenyl)piperazinyl]-2-hydroxypropyl]-3,3-diphenylpyrrolidin-2-one) for cardiovascular diseases [4] [8]. Concurrently, asymmetric synthesis gained prominence. Catalytic hydrogenation or enzymatic resolution provided enantiopure 4-aryl lactams, revealing stereospecific nootropic effects—(S)-isomers often outperformed (R)-counterparts in acetylcholinesterase inhibition [2] [3].
Table 3: Historical Milestones in Pyrrolidin-2-one Derivative Development
Era | Key Innovation | Representative Compound | Application |
---|---|---|---|
1960–1980 | Racetam scaffold synthesis | Piracetam | Cognitive enhancement |
1980–2000 | 3,3-Diaryl functionalization | 3,3-Diphenylpyrrolidin-2-one | Antiarrhythmic agents |
2000–2010 | Arylpiperazine conjugates | 1-[2-Hydroxy-3-(4-phenylpiperazinyl)propyl]pyrrolidin-2-one | α1-Adrenolytic/antihypertensive |
2010–Present | Stereoselective 4-hetaryl derivatives | 4-(Pyrazolyl)-pyrrolidin-2-ones | Nootropic/Anxiolytic agents [2] |
2020s | FMS kinase inhibitors | Edicotinib (pyridine-pyrrolidinone hybrid) | Anticancer/anti-inflammatory [4] |
Modern applications leverage structural hybridization. Incorporating the 4-(4-ethoxyphenyl) fragment into bifunctional molecules—e.g., tetrahydro-1,6,6aλ⁴-trithiapentalenes or pyrrolizines—has yielded compounds with dual antiproliferative and anti-inflammatory effects [7]. Microwave-assisted synthesis now accelerates ring formation, while computational modeling optimizes aryl substituent effects for target specificity [6]. These innovations underscore the scaffold’s enduring versatility in addressing unmet therapeutic needs.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: